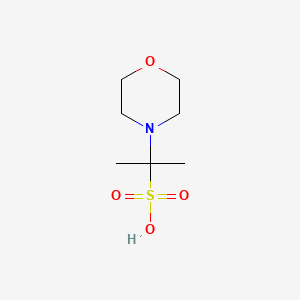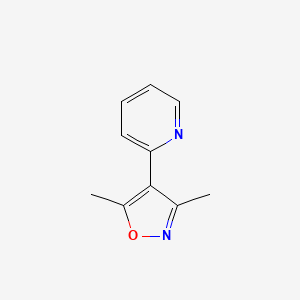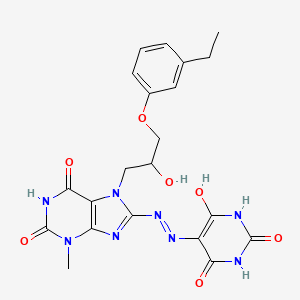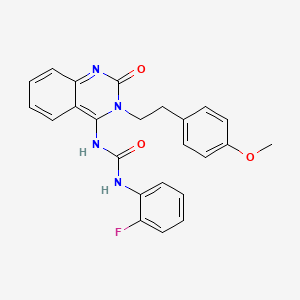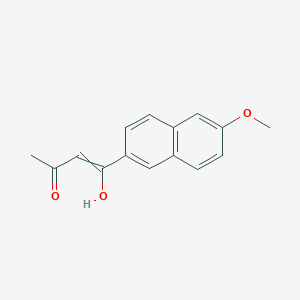
4-(6'-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the 6’ position and a hydroxy group at the 4 position of the but-3-en-2-one chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one typically involves the condensation of 6-methoxy-naphthaldehyde with acetone under basic conditions. This reaction yields 4-(6-methoxy-2-naphthyl)-3-buten-2-one as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of palladium catalysts and acid catalysis for ester cleavage are common steps in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of naphthalene, such as naphthols, naphthoquinones, and substituted naphthalenes .
Applications De Recherche Scientifique
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties
Medicine: Explored for its anti-inflammatory and analgesic effects, similar to other naphthalene derivatives.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naproxen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
Nabumetone: Another NSAID that is metabolized to 6-methoxy-2-naphthylacetic acid, sharing structural similarities with the compound .
2-(6-Methoxy-2-naphthyl)propionamide: A derivative with potential antibacterial and antifungal activities.
Uniqueness
4-(6’-Methoxy-2-naphthyl)-4-hydroxy-but-3-en-2-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-9,17H,1-2H3 |
Clé InChI |
DXHMLWZECUPYHH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C(C1=CC2=C(C=C1)C=C(C=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14120104.png)
![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
